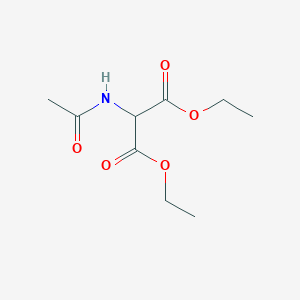

Diethyl acetamidomalonate

Cat. No. B045372

Key on ui cas rn:

1068-90-2

M. Wt: 217.22 g/mol

InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06500980B1

Procedure details

0.67 mol of acetic acid is fed into a mixture made from 0.38 mol of diethyl malonate, 1.14 mol of acetic anhydride and 0.5 mol of sodium nitrite, with stirring, at a temperature of 40° C., in such a way as to prevent the reaction temperature from exceeding 50° C. (metering time: about 3 hours). Stirring is continued for 4 hours at 50° C., followed by cooling to room temperature. Salts derived from the reaction are filtered off, and the salt is then washed with about 100 ml of methyl tert-butyl ether. The sodium acetate from the post precipitation is filtered off, and the mother liquor is mixed with 5 g of platinum/carbon (5%). The mixture is hydrogenated at a hydrogen pressure of 5 bar and a temperature of from 45 to 50° C.Hydrogen uptake ceases after about 4 hours. The mixture is cooled and the pressure released, and some of the solvent is removed by distillation in vacuo. After crystallization of the product the solid is isolated by filtration. This gives a yield of 85% of diethyl acetylaminomalonate.

Name

sodium nitrite

Quantity

0.5 mol

Type

reactant

Reaction Step Four

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:4])(=O)[CH3:2].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C(OC(=O)C)(=O)C.[N:23]([O-])=O.[Na+]>>[C:1]([NH:23][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])(=[O:4])[CH3:2] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.67 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.38 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OCC)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

1.14 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

|

Name

|

sodium nitrite

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, at a temperature of 40° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from exceeding 50° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(metering time: about 3 hours)

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

the salt is then washed with about 100 ml of methyl tert-butyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The sodium acetate from the post precipitation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mother liquor is mixed with 5 g of platinum/carbon (5%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of from 45 to 50° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Hydrogen uptake ceases after about 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

some of the solvent is removed by distillation in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After crystallization of the product the solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is isolated by filtration

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC(C(=O)OCC)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |